2-Bromo-4-n-butyliodobenzene
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Overview
Description
2-Bromo-4-n-butyliodobenzene: is an organic compound with the molecular formula C10H12BrI It is a derivative of benzene, where the hydrogen atoms at positions 2 and 4 are substituted with bromine and iodine, respectively, and an n-butyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-n-butyliodobenzene typically involves the halogenation of a benzene derivative. One common method is the electrophilic aromatic substitution reaction, where a benzene ring is treated with bromine and iodine in the presence of a catalyst such as iron(III) bromide or iron(III) chloride. The n-butyl group can be introduced via a Friedel-Crafts alkylation reaction using n-butyl chloride and aluminum chloride as a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-n-butyliodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone can be used to replace the bromine atom with an iodine atom.
Oxidation: Potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted benzene derivatives.
Scientific Research Applications
Chemistry: 2-Bromo-4-n-butyliodobenzene is used as an intermediate in organic synthesis, particularly in the preparation of complex aromatic compounds. It is also used in the study of halogenated benzene derivatives and their reactivity .
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential medicinal applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical properties make it valuable for the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-Bromo-4-n-butyliodobenzene depends on the specific reactions it undergoes. In substitution reactions, the bromine and iodine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the benzene ring and the boronic acid .
Comparison with Similar Compounds
2-Bromo-4-fluoro-1-iodobenzene: This compound has a similar structure but with a fluorine atom instead of an n-butyl group.
2-Bromo-4-chloroiodobenzene: Similar structure with a chlorine atom instead of an n-butyl group.
Uniqueness: 2-Bromo-4-n-butyliodobenzene is unique due to the presence of both bromine and iodine atoms on the benzene ring, along with an n-butyl group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies .
Properties
Molecular Formula |
C10H12BrI |
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Molecular Weight |
339.01 g/mol |
IUPAC Name |
2-bromo-4-butyl-1-iodobenzene |
InChI |
InChI=1S/C10H12BrI/c1-2-3-4-8-5-6-10(12)9(11)7-8/h5-7H,2-4H2,1H3 |
InChI Key |
XVOPXMUOYMXGEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)I)Br |
Origin of Product |
United States |
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